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Compound of Interest

Compound Name: Piperazin-1-amine

Cat. No.: B1360318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core theoretical and

physicochemical properties of piperazin-1-amine (C₄H₁₁N₃). Designed for professionals in

research and drug development, this guide summarizes key computational data, outlines

relevant experimental protocols, and visualizes molecular interactions and workflows to

facilitate further investigation and application of this compound.

Introduction to Piperazin-1-amine
Piperazin-1-amine is a heterocyclic amine featuring a piperazine ring substituted with a

primary amine group. The piperazine scaffold is a ubiquitous and highly valued structural motif

in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its prevalence is due to

its ability to confer favorable pharmacokinetic properties, such as improved solubility and oral

bioavailability, and its versatile synthetic handles which allow for structural modification to

optimize target binding and ADME (absorption, distribution, metabolism, and excretion) profiles.

[2][3] Piperazin-1-amine itself presents unique characteristics due to the presence of three

nitrogen atoms with varying basicity, making it an intriguing candidate for fragment-based drug

design and as a linker in more complex molecules.

Physicochemical and Computed Properties
Understanding the fundamental physicochemical properties of a compound is critical for

predicting its behavior in biological systems. The following tables summarize key computed
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properties for piperazin-1-amine, primarily sourced from computational models and public

chemical databases.

Table 1: Computed Physicochemical Properties of Piperazin-1-amine

Property Value Reference / Method

Molecular Weight 101.15 g/mol PubChem CID: 147392[4]

Molecular Formula C₄H₁₁N₃ PubChem CID: 147392[4]

XLogP3-AA (logP) -1.1 Computed by XLogP3 3.0[4]

Topological Polar Surface Area 41.3 Å²
Computed by Cactvs

3.4.8.18[4]

Hydrogen Bond Donors 2
Computed by Cactvs

3.4.8.18[4]

Hydrogen Bond Acceptors 3
Computed by Cactvs

3.4.8.18[4]

pKa (most basic) ~9.7 (Predicted)
Based on piperazine (pKa₂ =

9.73)[5]

Boiling Point 163.1 °C (at 760 mmHg) iChemical[6]

Note: The pKa value is an estimation based on the unsubstituted piperazine ring's most basic

nitrogen. The actual basicity will be influenced by the electronic effects of the N-amino group.

Quantum Chemical Analysis
Quantum chemical calculations offer deep insights into the electronic structure and reactivity of

a molecule. While specific DFT studies on piperazin-1-amine are not widely published, data

from a close structural analog, 1-amino-4-methylpiperazine (1A4MP), provides a strong basis

for understanding its electronic properties.[7] Density Functional Theory (DFT) calculations

using the B3LYP functional and a 6-311+G(d,p) basis set are commonly employed for such

analyses.[7][8]

3.1 Frontier Molecular Orbitals (HOMO/LUMO)
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The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are crucial for predicting chemical reactivity. The HOMO energy correlates with the

ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to

accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of

molecular stability.[9][10]

Table 2: Predicted Electronic Properties (Based on 1-Amino-4-methylpiperazine Analog)

Property Energy (eV) Significance

HOMO Energy -5.87
Indicates electron-donating

capability (nucleophilic sites)

LUMO Energy 0.98
Indicates electron-accepting

capability (electrophilic sites)

HOMO-LUMO Gap (ΔE) 6.85
Reflects chemical reactivity

and kinetic stability

Data derived from DFT B3LYP/6-311+G(d,p) calculations on 1-amino-4-methylpiperazine.[7]

3.2 Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge

distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[9][11]

For piperazin-1-amine, the MEP surface would show negative potential (electron-rich, red

regions) concentrated around the nitrogen atoms, indicating their role as the primary sites for

protonation and electrophilic attack. The positive potential (electron-poor, blue regions) would

be located around the hydrogen atoms.

Predicted Metabolic Pathways
The metabolic fate of piperazine-containing drugs is well-documented. The piperazine ring is

susceptible to metabolism by Cytochrome P450 (CYP) enzymes, particularly CYP3A4,

CYP2D6, and CYP1A2.[6] Common metabolic transformations include N-oxidation, and for

substituted piperazines, N-dealkylation. Given its structure, piperazin-1-amine is predicted to

undergo several metabolic reactions.
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The diagram below illustrates a hypothetical metabolic pathway for piperazin-1-amine,

highlighting the major enzymatic routes and potential metabolites.

Phase I Metabolism
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Acidic Conditions + Nitrite
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(via N-Oxidation & Reduction)

Reduction

Click to download full resolution via product page

Caption: Predicted metabolic pathways for piperazin-1-amine.

Experimental Protocols
The following sections describe generalized protocols for the synthesis and characterization of

piperazin-1-amine, adapted from established chemical literature.

5.1 Synthesis Protocol: N-Amination of Piperazine

A common method for the synthesis of N-amino piperazines involves a two-step process of

nitrosation followed by reduction.[12]

Step 1: N-Nitrosation of Piperazine

Dissolve piperazine (1.0 eq) in 6N hydrochloric acid.
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Cool the solution to -10°C in an ice-salt bath.

Slowly add a solution of sodium nitrite (NaNO₂, 1.0 eq) in water dropwise over 1 hour,

maintaining the temperature below 0°C.

After the addition is complete, adjust the pH to ~10 with a cold NaOH solution.

Extract the aqueous layer with an organic solvent (e.g., chloroform or dichloromethane).

Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure to yield N-nitrosopiperazine.

Step 2: Reduction of N-Nitrosopiperazine

Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄, 3.0

eq), in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere at

0°C.

Slowly add a solution of N-nitrosopiperazine (1.0 eq) in anhydrous THF to the suspension.

Allow the reaction to stir, then heat to reflux for 3-4 hours.

Cool the reaction mixture to 0°C and carefully quench by the sequential addition of water

and NaOH solution.

Filter the resulting solids and wash thoroughly with THF.

Concentrate the combined filtrate to yield crude piperazin-1-amine, which can be further

purified by column chromatography or distillation.

5.2 Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent

(e.g., CDCl₃, D₂O, or DMSO-d₆).
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¹H NMR: The spectrum is expected to show signals for the piperazine ring protons,

typically in the 2.5-3.5 ppm range, and a signal for the secondary amine proton (N-H) of

the ring. A distinct signal for the primary amine protons (-NH₂) would also be present.

¹³C NMR: The spectrum should reveal two distinct signals for the non-equivalent carbons

of the piperazine ring, typically in the 40-60 ppm range.[9]

Mass Spectrometry (MS):

Method: Electrospray ionization (ESI) is suitable for this polar molecule.

Expected Ion: In positive ion mode, the spectrum should show a prominent peak for the

protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus a

proton (102.10).

Infrared (IR) Spectroscopy:

Method: A sample can be analyzed as a thin film or KBr pellet.

Expected Peaks: Key vibrational bands would include N-H stretching for both the primary

and secondary amines (~3300-3500 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and N-H

bending (~1600 cm⁻¹).

General Experimental Workflow
The diagram below outlines a typical workflow for the synthesis, purification, and subsequent

analysis of a target compound like piperazin-1-amine.

Caption: General workflow for the synthesis and characterization of piperazin-1-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://dergipark.org.tr/tr/download/article-file/2807533
https://www.benchchem.com/product/b1360318?utm_src=pdf-body
https://www.benchchem.com/product/b1360318?utm_src=pdf-body
https://www.benchchem.com/product/b1360318?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. mdpi.com [mdpi.com]

2. pubs.acs.org [pubs.acs.org]

3. pubs.acs.org [pubs.acs.org]

4. 1-Aminopiperazine | C4H11N3 | CID 147392 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. Piperazine - Wikipedia [en.wikipedia.org]

6. researchgate.net [researchgate.net]

7. NBO, HOMO, LUMO analysis and vibrational spectra (FTIR and FT Raman) of 1-Amino 4-
methylpiperazine using ab initio HF and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Quantum chemical calculations, spectroscopic properties and molecular docking studies
of a novel piperazine derivative - Journal of King Saud University - Science [jksus.org]

9. dergipark.org.tr [dergipark.org.tr]

10. wuxibiology.com [wuxibiology.com]

11. researchgate.net [researchgate.net]

12. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Technical Guide to the Theoretical Properties of
Piperazin-1-amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360318#theoretical-properties-of-piperazin-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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